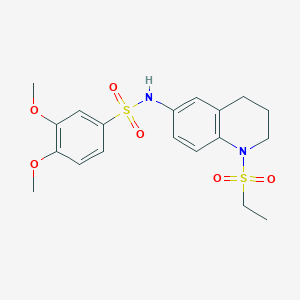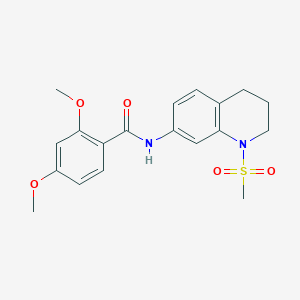
(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3-(morpholinosulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound featuring a combination of pyrrolidine, pyrazole, and morpholine moieties
Vorbereitungsmethoden
The synthesis of 4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves multiple steps, starting with the preparation of the individual moieties. The pyrrolidine ring can be synthesized through ring construction from cyclic or acyclic precursors, while the morpholine ring is typically produced by the dehydration of diethanolamine with concentrated sulfuric acid . The pyrazole moiety is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. These moieties are then linked together through sulfonylation and carbonylation reactions under controlled conditions to form the final compound.
Analyse Chemischer Reaktionen
4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl and carbonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrazole moieties contribute to the compound’s binding affinity and selectivity, while the sulfonyl and carbonyl groups facilitate interactions with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole moiety are known for their anti-inflammatory and anticancer properties.
Morpholine derivatives: These compounds are used in various industrial applications and as intermediates in pharmaceutical synthesis
Eigenschaften
Molekularformel |
C20H26N4O6S2 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C20H26N4O6S2/c1-15-19(32(28,29)22-8-3-4-9-22)16(2)24(21-15)20(25)17-6-5-7-18(14-17)31(26,27)23-10-12-30-13-11-23/h5-7,14H,3-4,8-13H2,1-2H3 |
InChI-Schlüssel |
FDUBRGLBBOXEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)S(=O)(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


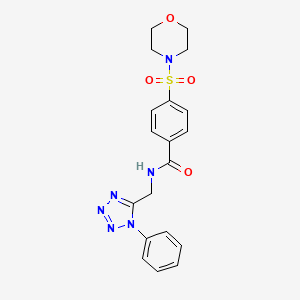
![5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B14972200.png)

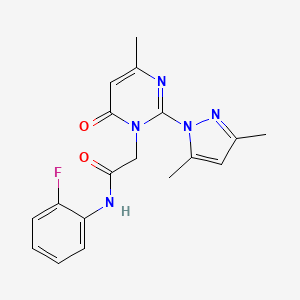
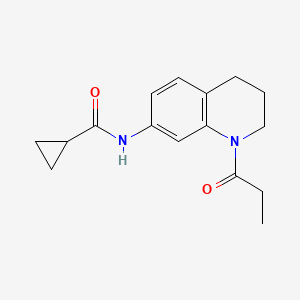
![6-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972226.png)

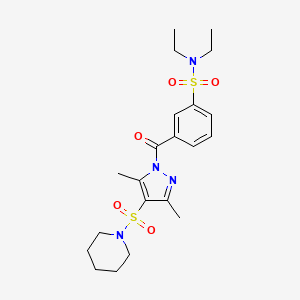
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14972248.png)
![2-methyl-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14972256.png)

![N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B14972267.png)
